2-Chloro-4-(3-methoxypropoxy)pyrimidine
Description
2-Chloro-4-(3-methoxypropoxy)pyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 2-position and a 3-methoxypropoxy group at the 4-position of the pyrimidine ring. The 3-methoxypropoxy substituent is an ether-containing chain, which enhances solubility in polar solvents and may improve bioavailability compared to more lipophilic analogs. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of CNS-targeting agents and kinase inhibitors . Its reactivity at the 2-chloro position allows for further functionalization via nucleophilic substitution, while the 4-position’s ether linkage provides steric and electronic modulation for target binding .
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-4-(3-methoxypropoxy)pyrimidine |
InChI |
InChI=1S/C8H11ClN2O2/c1-12-5-2-6-13-7-3-4-10-8(9)11-7/h3-4H,2,5-6H2,1H3 |
InChI Key |
KNHMECFSYPNHNI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profiles
- Anticonvulsant Activity: Thienopyrimidine derivatives with triazole/imidazole substituents (e.g., compound 6 in ) show potent anticonvulsant effects in MES models (ED₅₀: 30 mg/kg) but exhibit neurotoxicity at higher doses . The target compound’s ether chain may reduce toxicity while retaining activity, though direct evidence is lacking.
Physicochemical Properties
- Solubility and Bioavailability : The 3-methoxypropoxy group in the target compound improves water solubility compared to vinyl or aryl substituents, which are more lipophilic .
- Thermal Stability : Methoxymethyl and methoxypropoxy derivatives have higher boiling points (>250°C) than vinyl analogs, making them suitable for high-temperature reactions .
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